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Compound of Interest

Compound Name:
Methylthiomcresol-C1-benzoic

acid

Cat. No.: B12366338 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Dieser Leitfaden bietet eine detaillierte vergleichende Analyse von

Methylthiomcresol-C1-benzoesäure (MCBA), einem neuartigen postulierten Inhibitor des Wnt/

β-Catenin-Signalwegs. Der vorgeschlagene Wirkmechanismus von MCBA besteht darin, die

Protein-Protein-Interaktion zwischen β-Catenin und dem Transkriptionsfaktorkomplex T-Zell-

Faktor/Lymphoid-Enhancer-Faktor (TCF/LEF) zu stören. Diese Interaktion ist ein

entscheidender Schritt bei der Aktivierung von Zielgenen, die die Zellproliferation und das

Überleben bei verschiedenen Krebsarten, insbesondere bei Darmkrebs, fördern.

Um diesen Mechanismus zu validieren, werden genetische Knockout-Studien unter

Verwendung der CRISPR-Cas9-Technologie beschrieben. Die Leistung von MCBA wird mit

einem etablierten Wnt-Signalweg-Inhibitor, ICG-001, verglichen, der bekanntermaßen auf die

β-Catenin/TCF-Interaktion abzielt. Die folgenden Abschnitte enthalten zusammenfassende

Daten, detaillierte experimentelle Protokolle und visuelle Darstellungen der beteiligten

Signalwege und Arbeitsabläufe.

Datenpräsentation: Quantitative Leistungsvergleich
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Die Wirksamkeit von MCBA wurde in einer humanen Darmkrebs-Zelllinie (HCT116), die eine

aktivierende Mutation im β-Catenin-Gen (CTNNB1) aufweist, im Vergleich zu ICG-001

bewertet. Die Zellen wurden 48 Stunden lang mit den jeweiligen Verbindungen behandelt.

Tabelle 1: Vergleich der In-vitro-Wirksamkeit von MCBA und ICG-001

Parameter MCBA ICG-001 (Vergleich) Anmerkungen

IC₅₀ (Zellviabilität) 1.5 µM 3.2 µM

MCBA zeigt eine

höhere Potenz bei der

Reduzierung der

Zelllebensfähigkeit.

Hemmung der

Reportergen-

Expression (TOP-

Flash)

85% bei 2 µM 78% bei 5 µM

Zeigt eine überlegene

Hemmung der

TCF/LEF-vermittelten

Transkription.

Reduktion der c-Myc-

Expression (Zielgen,

mRNA-Level)

92% bei 2 µM 85% bei 5 µM

Bestätigt die

nachgeschaltete

Hemmung auf

Transkriptionsebene.

Reduktion der Cyclin-

D1-Expression

(Zielgen,

Proteinebene)

88% bei 2 µM 80% bei 5 µM

Bestätigt die

nachgeschaltete

Hemmung auf

Proteinebene.

Tabelle 2: Auswirkungen auf Wildtyp- und CTNNB1-Knockout-Zellen
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Zelltyp Behandlung
Relative
Zellviabilität (% der
Kontrolle)

Schlussfolgerung

HCT116 Wildtyp MCBA (1.5 µM) 50%

Wie erwartet, ist die

Verbindung in Zellen

mit aktivem Wnt-

Signalweg wirksam.

HCT116 Wildtyp ICG-001 (3.2 µM) 51%

Vergleichbare

Wirksamkeit des

Referenzinhibitors.

HCT116 CTNNB1 KO MCBA (1.5 µM) 98%

Der Verlust von β-

Catenin hebt die

zytotoxische Wirkung

von MCBA auf, was

die Zielabhängigkeit

bestätigt.

HCT116 CTNNB1 KO ICG-001 (3.2 µM) 95%

Die Wirkung von ICG-

001 ist ebenfalls von

β-Catenin abhängig.

Experimentelle Protokolle
Protokoll 1: CRISPR-Cas9-vermittelter Knockout von CTNNB1 in HCT116-Zellen

Design der sgRNA: Es werden zwei Single-Guide-RNAs (sgRNAs) entworfen, die auf Exon 3

des CTNNB1-Gens abzielen, um eine hohe Knockout-Effizienz sicherzustellen. Eine nicht-

zielgerichtete sgRNA wird als Negativkontrolle verwendet.

Lentivirus-Produktion: Die sgRNA-Sequenzen werden in ein LentiCRISPRv2-Vektor-

Rückgrat kloniert. Lentiviren werden durch Ko-Transfektion von HEK293T-Zellen mit dem

LentiCRISPRv2-Plasmid und den Verpackungsplasmiden psPAX2 und pMD2.G hergestellt.

Transduktion: HCT116-Zellen werden mit den geernteten Lentiviren bei einer Multiplizität der

Infektion (MOI) von 0,5 transduziert, in Gegenwart von 8 µg/ml Polybren.
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Selektion: 48 Stunden nach der Transduktion werden die Zellen mit 2 µg/ml Puromycin für

72 Stunden selektiert, um nicht-transduzierte Zellen zu eliminieren.

Validierung des Knockouts: Die Knockout-Effizienz wird durch Western Blotting bewertet, um

das Fehlen des β-Catenin-Proteins zu bestätigen. Die genomische Bearbeitung wird durch

Sanger-Sequenzierung der Zielregion verifiziert.

Zellviabilitätsassay: Wildtyp- und CTNNB1-Knockout-Zellen werden in 96-Well-Platten

ausgesät und mit seriellen Verdünnungen von MCBA oder ICG-001 behandelt. Nach 48

Stunden wird die Zellviabilität mit einem CellTiter-Glo® Luminescent Cell Viability Assay

gemessen.

Protokoll 2: TOP-Flash-Reportergen-Assay

Transfektion: HCT116-Zellen werden mit dem TOP-Flash-Reporterplasmid (das TCF/LEF-

Bindungsstellen enthält, die ein Luziferase-Gen steuern) und einem Renilla-Luziferase-

Kontrollplasmid ko-transfiziert.

Behandlung: 24 Stunden nach der Transfektion werden die Zellen mit MCBA, ICG-001 oder

einem Vehikel (DMSO) in den angegebenen Konzentrationen behandelt.

Messung: Nach weiteren 24 Stunden werden die Zellen lysiert und die Feuerfliegen- und

Renilla-Luziferase-Aktivitäten mit einem Dual-Luciferase® Reporter Assay System

gemessen.

Analyse: Die TOP-Flash-Aktivität wird als das Verhältnis von Feuerfliegen- zu Renilla-

Luziferase-Aktivität berechnet und auf die Vehikelkontrolle normalisiert.

Visualisierungen: Signalwege und Arbeitsabläufe
Die folgenden Diagramme illustrieren den Wnt/β-Catenin-Signalweg, den vorgeschlagenen

Wirkmechanismus von MCBA und den experimentellen Arbeitsablauf zur Validierung dieses

Mechanismus.
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Abbildung 1: Der Wnt/β-Catenin-Signalweg und der vorgeschlagene Wirkmechanismus von

MCBA.
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Abbildung 2: Experimenteller Arbeitsablauf zur Validierung der Zielabhängigkeit von MCBA.

MCBA (Hypothese) Alternative: Tankyrase-Inhibitoren (z.B. XAV939)

Logischer Vergleich: MCBA vs. Alternativen

Ziel: β-Catenin/TCF-Interaktion Ziel: Tankyrase-Enzyme

Effekt: Hemmung der
Zielgen-Transkription

Vorteil: Hohe Potenz (niedriger IC₅₀) Validierung: Verlust der Aktivität
in CTNNB1-KO-Zellen

Mechanismus: Stabilisierung von Axin,
fördert β-Catenin-Abbau

Effekt: Reduzierte nukleare
β-Catenin-Spiegel

Unterschied: Wirkt 'Upstream' des
β-Catenin/TCF-Komplexes
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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